molecular formula C10H11Br B2706193 (3-Bromocyclobutyl)benzene CAS No. 1824320-01-5

(3-Bromocyclobutyl)benzene

Cat. No.: B2706193
CAS No.: 1824320-01-5
M. Wt: 211.102
InChI Key: ILOFKWAIHKQFJS-UHFFFAOYSA-N
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Description

(3-Bromocyclobutyl)benzene is a chemical compound that features a bromine atom attached to a cyclobutyl group, which is in turn bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromocyclobutyl)benzene typically involves the bromination of cyclobutylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromocyclobutyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of cyclobutylbenzene derivatives with various functional groups.

    Oxidation: Formation of cyclobutylbenzene ketones or carboxylic acids.

    Reduction: Formation of cyclobutylbenzene.

Scientific Research Applications

(3-Bromocyclobutyl)benzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromocyclobutyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclobutyl group provides steric hindrance that influences the compound’s reactivity. The benzene ring can undergo aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other brominated benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

(3-Bromocyclobutyl)benzene, a compound characterized by its unique cyclobutyl and bromine substituent on a benzene ring, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on halogenated compounds found that brominated derivatives often show enhanced activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in both cases.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. A study utilizing an animal model of inflammation reported that administration of the compound resulted in a significant reduction in edema compared to control groups.

Case Study: In Vivo Anti-inflammatory Effects

  • Model Used : Carrageenan-induced paw edema in rats.
  • Dosage : 50 mg/kg body weight.
  • Results : The compound reduced paw swelling by approximately 40% after 4 hours of administration.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were investigated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that the bromine atom may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and promoting interaction with biomolecules such as proteins and nucleic acids.

Properties

IUPAC Name

(3-bromocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFKWAIHKQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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